

# Toxicological Profile of HCFC-225ca and HCFC-225cb: An In-Depth Technical Guide

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## Compound of Interest

Compound Name: HCFC 225

Cat. No.: B1179509

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This technical guide provides a comprehensive overview of the toxicological data available for the hydrochlorofluorocarbon isomers, HCFC-225ca (3,3-dichloro-1,1,1,2,2-pentafluoropropane) and HCFC-225cb (1,3-dichloro-1,1,2,2,3-pentafluoropropane). The information is intended for researchers, scientists, and professionals in drug development who may encounter these substances.

## Acute Toxicity

Acute inhalation studies have been conducted on both isomers in rats. The primary effects observed at high concentrations were related to central nervous system depression, manifesting as narcosis.

## Data Presentation

Compound	Species	Exposure Duration	LC50 (males and females combined)	Observations
HCFC-225ca	Rat	4 hours	37,300 ppm[1]	Narcotic-like effects including prostration, incoordination, and reduced motor activity were observed during exposure but resolved within 15 minutes of exposure termination.[1]
HCFC-225cb	Rat	4 hours	36,800 ppm[1]	Similar narcotic-like effects as observed with HCFC-225ca, with recovery upon cessation of exposure.[1]

In cardiac sensitization studies, HCFC-225cb showed a potential to induce cardiac sensitization at a concentration of 20,000 ppm, with one reported fatality. A blend of the two isomers (45% HCFC-225ca/55% HCFC-225cb) induced a cardiac sensitization response at 15,000 ppm.[1]

## Experimental Protocols

### Acute Inhalation Toxicity Study

- Test Species: Rats (specific strain not detailed in the available literature).
- Administration: Whole-body exposure to various concentrations of HCFC-225ca or HCFC-225cb vapor.

- Exposure Duration: 4 hours.
- Observations: Animals were monitored for clinical signs of toxicity during and after exposure. Mortality was recorded to determine the median lethal concentration (LC50).
- Pathology: Histopathological examination of major organs was performed. In the initial studies, the liver showed an increase in mitotic figures, vacuolation of hepatocytes, and congested hepatic sinusoids.[1]

## Subchronic Toxicity

Four-week subchronic inhalation studies have been conducted on both HCFC-225ca and HCFC-225cb in rats, revealing effects on the liver and lipid metabolism.

## Data Presentation

Compound	Species	Exposure	Concentrations	Key Findings
HCFC-225ca	Rat	6 hours/day, 5 days/week for 4 weeks	0, 50, 500, 5000 ppm <sup>[1]</sup>	Narcotic-like and irritant effects during exposure. Dose-related decrease in cholesterol and triglycerides (males more affected). <sup>[1]</sup> Increased liver weight in both sexes, with hepatocyte hypertrophy in males. <sup>[1]</sup> Increased cytochrome P-450 and beta-oxidation activities. <sup>[1]</sup>
HCFC-225cb	Rat	6 hours/day, 5 days/week for 4 weeks	0, 1000, 5000, 15000 ppm <sup>[1]</sup>	Similar narcotic-like and irritant effects during exposure. Dose-related decrease in cholesterol and triglycerides (males more affected). <sup>[1]</sup> Increased liver weight in both sexes, with hepatocyte hypertrophy in

males.<sup>[1]</sup>  
Increased  
cytochrome P-  
450 and beta-  
oxidation  
activities.<sup>[1]</sup>

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## Experimental Protocols

### Subchronic Inhalation Toxicity Study

- Test Species: Male and female rats (specific strain not detailed).
- Administration: Whole-body exposure to the respective HCFC isomer vapor.
- Exposure Schedule: 6 hours per day, 5 days per week for a duration of 4 weeks.
- Parameters Monitored:
  - Clinical Observations: Daily monitoring for signs of toxicity.
  - Body Weight and Food Consumption: Measured regularly.
  - Clinical Pathology: Blood samples were collected at termination for hematology and clinical chemistry analysis, including cholesterol and triglycerides.
  - Organ Weights: Liver weight was recorded at necropsy.
  - Histopathology: Microscopic examination of major organs and tissues.
  - Biochemical Assays: Measurement of hepatic cytochrome P-450 and beta-oxidation activities.

## Genotoxicity

A battery of in vitro and in vivo genotoxicity studies has been conducted for both HCFC-225ca and HCFC-225cb.

## Data Presentation

Assay	Test System	Metabolic Activation (S9)	HCFC-225ca Result	HCFC-225cb Result
Ames Reverse Mutation Assay	Salmonella typhimurium	With and Without	Negative[1]	Negative[1]
Chromosomal Aberration Assay	Chinese Hamster Lung (CHL) cells	With and Without	Negative[1]	Negative[1]
Chromosomal Aberration Assay	Human Lymphocytes	Without	Clastogenic[1]	Clastogenic[1]
With	Negative[1]	Negative[1]		
Unscheduled DNA Synthesis (UDS)	Rat Liver Cells (in vivo/in vitro)	N/A	Negative[1]	Negative[1]

## Experimental Protocols

### Ames Reverse Mutation Assay

- **Test Strains:** Multiple strains of *Salmonella typhimurium* capable of detecting point mutations (frameshift and base-pair substitutions).
- **Method:** The test compounds were incubated with the bacterial strains in the presence and absence of a mammalian metabolic activation system (S9 fraction from induced rat liver). The number of revertant colonies was counted and compared to controls.

### In Vitro Chromosomal Aberration Assay

- **Cell Lines:** Chinese hamster lung (CHL) cells and cultured human lymphocytes.
- **Method:** Cell cultures were exposed to various concentrations of the test compounds with and without S9 metabolic activation. After a specified incubation period, cells were harvested, and metaphase chromosomes were examined for structural aberrations (e.g., breaks, gaps, exchanges).

### Unscheduled DNA Synthesis (UDS) Assay

- Test System: Primary cultures of rat hepatocytes.
- Method: Hepatocytes were exposed to the test compounds and [<sup>3</sup>H]thymidine. The uptake of the radiolabeled thymidine into the DNA of non-replicating cells, indicative of DNA repair, was measured by autoradiography.

## Reproductive and Developmental Toxicity

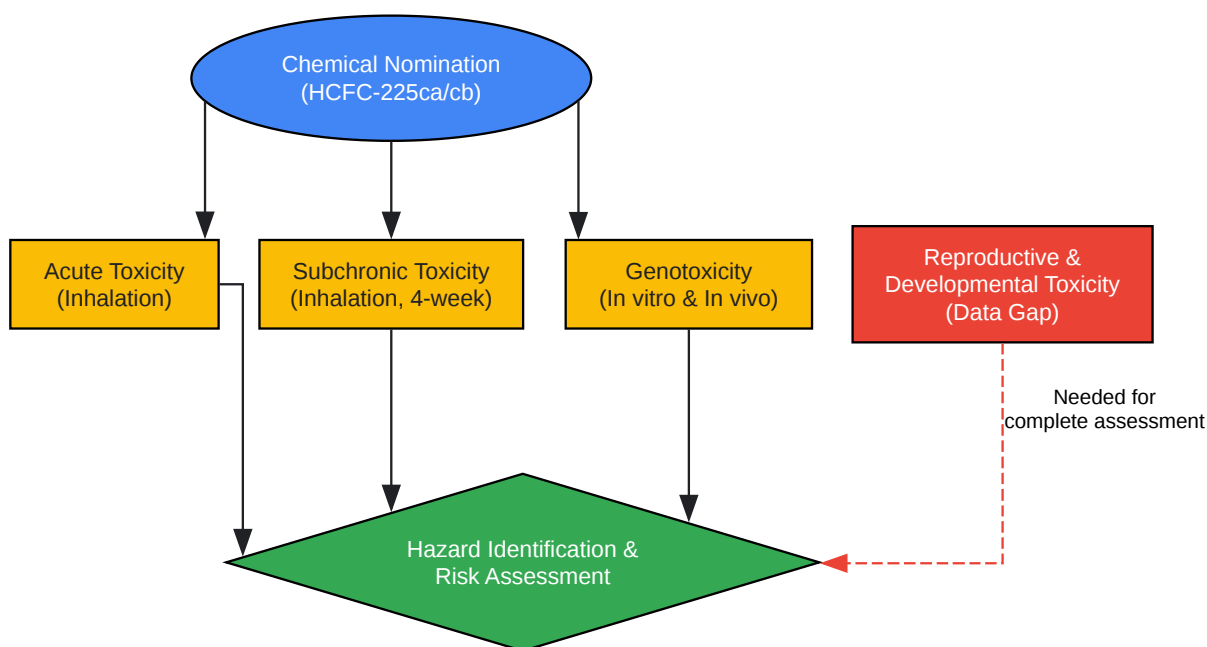
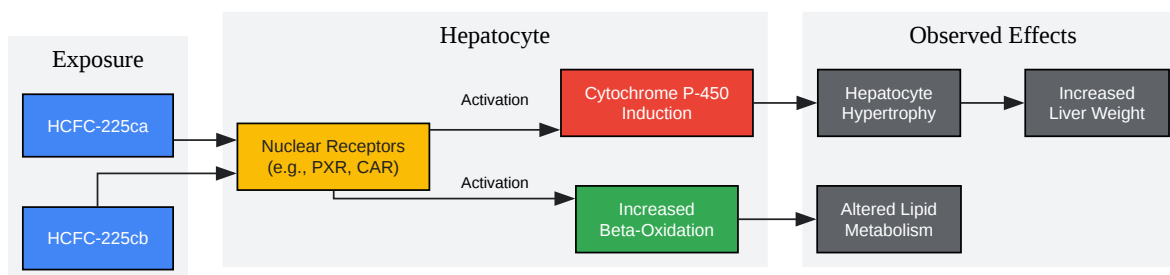
There is a notable lack of publicly available data specifically on the reproductive and developmental toxicity of HCFC-225ca and HCFC-225cb. While studies on other hydrofluorocarbons (HFCs) have shown varied effects, these findings cannot be directly extrapolated to HCFC-225ca and HCFC-225cb.<sup>[2]</sup><sup>[3]</sup> For a comprehensive risk assessment, dedicated reproductive and developmental toxicity studies for these specific isomers would be necessary.

## Potential Mechanisms of Toxicity and Signaling Pathways

The observed toxicological effects of HCFC-225ca and HCFC-225cb, particularly the liver changes, suggest the involvement of specific metabolic pathways.

### Hepatic Effects and Cytochrome P-450 Induction

The increases in liver weight, hepatocyte hypertrophy in male rats, and the induction of cytochrome P-450 and beta-oxidation activities are key findings.<sup>[1]</sup> This pattern of effects is indicative of hepatic enzyme induction.



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## References



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